3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester
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Overview
Description
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.
Esterification: The carboxylic acid group on the isoquinoline core is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoquinoline core to a tetrahydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler derivative without the piperidine ring and methyl ester group.
4-Methylisoquinoline: Lacks the carboxylic acid and piperidine functionalities.
1-Piperidinylisoquinoline: Contains the piperidine ring but lacks the carboxylic acid and methyl ester groups.
Uniqueness
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and methyl ester group enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
CAS No. |
89928-80-3 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 4-methyl-1-piperidin-1-ylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-12-13-8-4-5-9-14(13)16(18-15(12)17(20)21-2)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI Key |
XDCSJJCJKBTPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)N3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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